molecular formula C12H14N4O B2676004 1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide CAS No. 700815-33-4

1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2676004
CAS RN: 700815-33-4
M. Wt: 230.271
InChI Key: FWUQIBARTSKYEM-UHFFFAOYSA-N
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Description

1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4O/c13-8-10-2-1-5-15-12(10)16-6-3-9(4-7-16)11(14)17/h1-2,5,9H,3-4,6-7H2,(H2,14,17) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 230.27 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex molecules involving 1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide and its derivatives plays a crucial role in the development of compounds with potential applications in various fields including pharmaceuticals and materials science. For instance, the water-mediated synthesis of cyano and amino-substituted bipyridines demonstrated the utility of these compounds in non-linear optical (NLO) properties and potential anticancer activity through tubulin polymerization inhibition (Jayarajan et al., 2019). Similarly, the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives showcased antibacterial effects against both Gram-negative and Gram-positive bacteria, highlighting the versatility of cyanoacetamide derivatives in developing bioactive agents (Pouramiri et al., 2017).

Molecular Docking and Computational Studies

The evaluation of synthesized compounds through molecular docking and computational chemistry methods provides insights into their potential biological activities and mechanisms of action. For example, the docking studies of synthesized cyano and amino-substituted bipyridines with the colchicine binding site of tubulin offer valuable information on their interactions and potential to serve as anticancer agents by inhibiting tubulin polymerization (Jayarajan et al., 2019).

PET Imaging Applications

The development of PET imaging agents targeting specific receptors or enzymes is another significant application of this compound derivatives. For instance, compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for imaging reactive microglia and neuroinflammation showcase the potential of these derivatives in diagnosing and studying neuropsychiatric disorders (Horti et al., 2019).

Hydrogen Storage and Fuel Cells

Investigations into the utility of substituted piperidines and octahydroindoles, including derivatives of this compound, for reversible hydrogen storage highlight their potential in sustainable energy solutions. Studies indicate that structural modifications can significantly impact the rate of catalytic dehydrogenation, demonstrating the importance of these compounds in the development of hydrogen-powered fuel cells (Cui et al., 2008).

Safety and Hazards

The compound is classified as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

1-(3-cyanopyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-8-10-2-1-5-15-12(10)16-6-3-9(4-7-16)11(14)17/h1-2,5,9H,3-4,6-7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQIBARTSKYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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